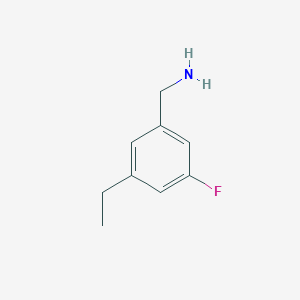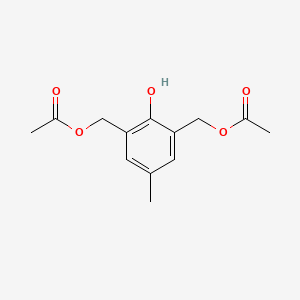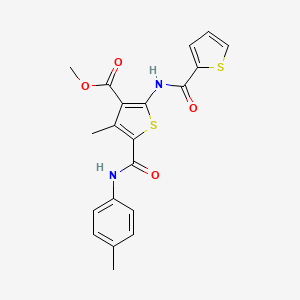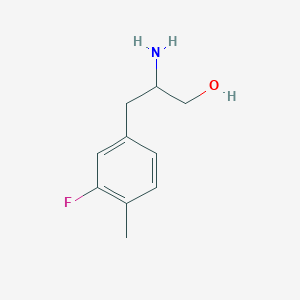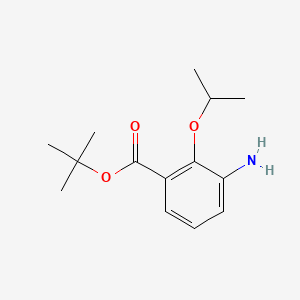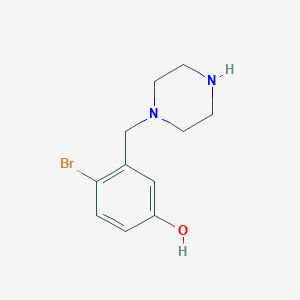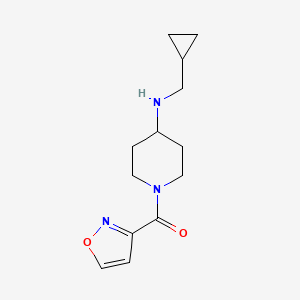![molecular formula C10H14BrN5O10P2 B12074448 [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): is a chemical compound that belongs to the class of nucleotides. It is a modified form of adenosine diphosphate (ADP) where a bromine atom is substituted at the 8th position of the adenine ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) typically involves the bromination of adenosine diphosphate. The process can be summarized as follows:
Starting Material: Adenosine diphosphate (ADP).
Bromination: The ADP is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the 8th position of the adenine ring.
Industrial Production Methods
Industrial production of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of ADP and brominating agents in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity .
化学反应分析
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the bromine atom.
科学研究应用
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nucleotide analogs.
Biology: Studied for its role in cellular signaling and energy transfer processes.
Medicine: Investigated for potential therapeutic applications, including as a modulator of adenosine receptors.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biochemical assays.
作用机制
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) involves its interaction with adenosine receptors and other molecular targets. The bromine substitution at the 8th position can alter the compound’s binding affinity and activity, leading to different biological effects. The compound can modulate various signaling pathways, including those involved in energy metabolism and cellular communication.
相似化合物的比较
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): can be compared with other similar compounds such as:
Adenosine Diphosphate (ADP): The parent compound without the bromine substitution.
Adenosine Triphosphate (ATP): A higher-energy nucleotide with three phosphate groups.
8-Bromo-Adenosine: A similar compound with bromine substitution but without the diphosphate group.
The uniqueness of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) lies in its specific bromine substitution, which can confer unique biochemical properties and applications.
属性
IUPAC Name |
[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVTFSHHQCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
